N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide
CAS No.: 255063-98-0
Cat. No.: VC18416679
Molecular Formula: C15H17ClN4O
Molecular Weight: 304.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 255063-98-0 |
|---|---|
| Molecular Formula | C15H17ClN4O |
| Molecular Weight | 304.77 g/mol |
| IUPAC Name | N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H17ClN4O/c16-10-5-11(14-12(6-10)17-8-18-14)15(21)19-13-7-20-3-1-9(13)2-4-20/h5-6,8-9,13H,1-4,7H2,(H,17,18)(H,19,21)/t13-/m1/s1 |
| Standard InChI Key | ZSVQUSFCJUITKQ-CYBMUJFWSA-N |
| Isomeric SMILES | C1CN2CCC1[C@@H](C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
| Canonical SMILES | C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
Introduction
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. It is characterized by its unique structure, which includes a benzimidazole ring linked to an azabicyclo[2.2.2]octane moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Molecular Formula and Weight
-
Molecular Formula: C15H17ClN4O
-
Molecular Weight: Approximately 308 g/mol (though specific values may vary slightly based on the source, the PubChem entry for a similar compound suggests a weight around this range) .
Synthesis and Preparation
The synthesis of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide typically involves the reaction of a benzimidazole precursor with an azabicyclo[2.2.2]octane derivative. The specific conditions and reagents used can vary depending on the desired yield and purity.
Biological Activity and Potential Applications
Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide is limited, compounds with similar structures have shown promise in these areas.
Table: Comparative Data of Related Benzimidazole Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide | C15H17ClN4O | Approximately 308 g/mol | Potential antimicrobial/anticancer |
| N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide | C15H16ClN5O3 | 349.77 g/mol | Antimicrobial properties likely |
| N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide | C18H23ClN4O | 346.9 g/mol | Potential pharmacological applications |
Notes on the Table:
-
The molecular weights and formulas are based on available data for similar compounds.
-
Biological activities are speculative based on the class of compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume